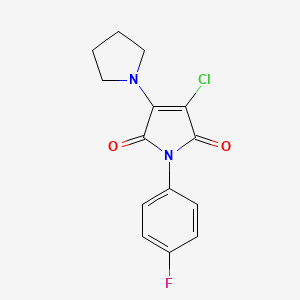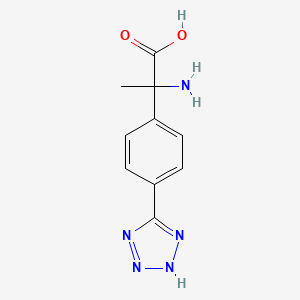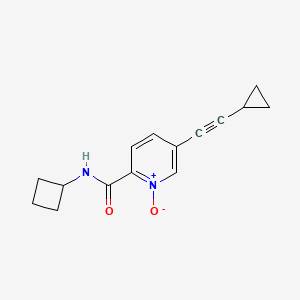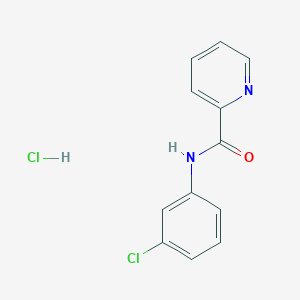
3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ML041 Analog” is a synthetic chemical compound developed by NSITEXE, Inc. It is primarily designed as an artificial intelligence accelerator, aimed at improving power efficiency in various applications, including neural network processing . The compound is part of a broader effort to enhance the performance and efficiency of edge devices in smart cities, mobility systems, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
These processes are designed to reduce the load and store transactions of intermediate data to external memory, thereby improving power efficiency .
Industrial Production Methods
In industrial settings, the production of “ML041 Analog” is carried out using state-of-the-art semiconductor fabrication techniques. The compound is implemented in 7-nanometer generation system-on-chips (SoCs), which allows for high power efficiency and integration into various applications .
Chemical Reactions Analysis
Types of Reactions
“ML041 Analog” undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons.
Reduction: Reduction reactions, involving the gain of electrons, are also possible.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
“ML041 Analog” has a wide range of scientific research applications, including:
Chemistry: It is used in the development of advanced materials and catalysts.
Biology: The compound is employed in the study of biological processes and the development of biosensors.
Medicine: “ML041 Analog” is explored for its potential in drug delivery systems and therapeutic applications.
Industry: The compound is utilized in the manufacturing of high-efficiency electronic devices and systems.
Mechanism of Action
The mechanism of action of “ML041 Analog” involves the division of input data into smaller segments (Tiling) and the fusion of multiple layers of processing for each segment (Layer fusion) . This process reduces the load and store transactions of intermediate data to external memory, thereby enhancing power efficiency . The molecular targets and pathways involved include neural network layers and semiconductor components.
Comparison with Similar Compounds
Similar Compounds
VGG16: A neural network model used for image recognition.
MobileNet: A neural network model designed for mobile and embedded vision applications.
ResNet: A neural network model known for its deep learning capabilities.
Uniqueness
“ML041 Analog” stands out due to its high power efficiency and the innovative use of Tiling and Layer fusion technologies . These features make it particularly suitable for applications in edge devices with severe power and cost constraints .
Properties
CAS No. |
685849-22-3 |
|---|---|
Molecular Formula |
C14H12ClFN2O2 |
Molecular Weight |
294.71 g/mol |
IUPAC Name |
3-chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H12ClFN2O2/c15-11-12(17-7-1-2-8-17)14(20)18(13(11)19)10-5-3-9(16)4-6-10/h3-6H,1-2,7-8H2 |
InChI Key |
KYTDISRIKITCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)Cl |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B10768613.png)

![(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)
![8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B10768635.png)

![6-Nonenoic acid,8-[(2s,2'r,4's,5r,5's,7r,7'r,8r,9s,9's,10'r)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9'-[[(2S,5S,6R)-tetra](/img/structure/B10768642.png)
![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)
![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)
![methyl (2S)-1-[8-[[3-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768652.png)
![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)
![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)

![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
